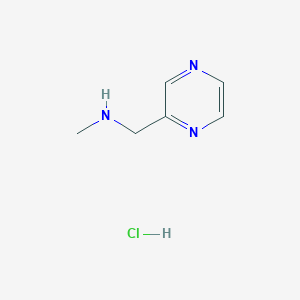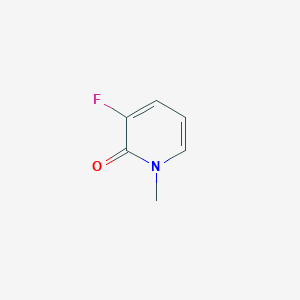
3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid is a synthetic compound with the molecular formula C18H27NO8 and a molecular weight of 385.41 g/mol. This compound is widely used as a linker in antibody-drug conjugates (ADCs), which are an important class of targeted cancer therapies. The compound’s structure includes multiple ether linkages and a phenyl group, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Polyethylene Glycol (PEG) Chain: The PEG chain is synthesized through the polymerization of ethylene oxide under controlled conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction using phenylmethanol and a suitable leaving group.
Formation of the Amide Bond: The amide bond is formed by reacting the PEG chain with a carboxylic acid derivative, such as benzyl chloroformate, under basic conditions.
Oxidation: The final step involves the oxidation of the terminal hydroxyl group to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of novel polymeric materials with enhanced physical properties such as flexibility, thermal stability, and hydrophilicity.
作用機序
The mechanism of action of 3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid primarily involves its role as a linker in ADCs. The compound facilitates the attachment of cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells. The molecular targets and pathways involved include:
Antibody Binding: The antibody component of the ADC binds to specific antigens on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell through receptor-mediated endocytosis.
Drug Release: The linker is cleaved within the cell, releasing the cytotoxic drug to exert its therapeutic effect.
類似化合物との比較
Similar Compounds
CbzNH-PEG4-CH2COOH: Another PEG-based linker used in ADCs.
14-{[(benzyloxy)carbonyl]amino}-3,6,9,12-tetraoxatetradecanoic acid: A similar compound with a different PEG chain length.
5,8,11,14-Tetraoxa-2-azahexadecanedioic acid, 1-(phenylmethyl) ester: A related compound with a similar structure but different functional groups.
Uniqueness
3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid is unique due to its specific combination of ether linkages and phenyl group, which provide distinct chemical properties. Its ability to act as a versatile linker in ADCs makes it particularly valuable in targeted cancer therapies.
特性
IUPAC Name |
2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO8/c20-17(21)15-26-13-12-25-11-10-24-9-8-23-7-6-19-18(22)27-14-16-4-2-1-3-5-16/h1-5H,6-15H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUBNGPYLDOHIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-fluoro-2-methyl-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8052956.png)

![5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B8052964.png)


![1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B8052978.png)



![tert-Butyl 1,3-dibromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B8053017.png)




